

A Spectroscopic Showdown: Distinguishing (4-Fluoro-3-methylphenyl)methanol from its Isomers

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| Compound of Interest | |
|----------------------|-----------------------------------|
| Compound Name: | (4-Fluoro-3-methylphenyl)methanol |
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A detailed spectroscopic comparison of **(4-Fluoro-3-methylphenyl)methanol** with its positional isomers reveals key differences in their NMR, IR, and Mass Spectra, providing a robust methodology for their differentiation. This guide offers a comprehensive analysis of their spectral data for researchers, scientists, and drug development professionals.

In the landscape of pharmaceutical development and chemical research, the unambiguous identification of isomeric compounds is paramount. Subtle shifts in the substitution pattern on an aromatic ring can dramatically alter a molecule's biological activity and physical properties. This guide provides a comparative spectroscopic analysis of **(4-Fluoro-3-methylphenyl)methanol** and its key isomers: (2-Fluoro-5-methylphenyl)methanol, (3-Fluoro-4-methylphenyl)methanol, and (5-Fluoro-2-methylphenyl)methanol. By examining their ^1H NMR, ^{13}C NMR, IR, and Mass Spectra, we highlight the distinguishing features that enable their precise identification.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **(4-Fluoro-3-methylphenyl)methanol** and its selected isomers.

Table 1: ^1H NMR Spectroscopic Data (Chemical Shift δ in ppm, Coupling Constant J in Hz)

| Compound | Ar-H | -CH ₂ OH | -OH | -CH ₃ |
|------------------------------------|--------------|---------------------|-------------|------------------|
| (4-Fluoro-3-methylphenyl)me thanol | ~7.2-7.0 (m) | ~4.6 (s) | ~1.8 (br s) | ~2.2 (s) |
| (2-Fluoro-5-methylphenyl)me thanol | ~7.1-6.9 (m) | ~4.7 (s) | ~1.7 (br s) | ~2.3 (s) |
| (3-Fluoro-4-methylphenyl)me thanol | ~7.3-7.1 (m) | ~4.6 (s) | ~1.9 (br s) | ~2.2 (s) |
| (5-Fluoro-2-methylphenyl)me thanol | ~7.0-6.8 (m) | ~4.6 (s) | ~1.8 (br s) | ~2.2 (s) |

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

| Compound | C-F ($^1\text{J}_{\text{CF}}$ in Hz) | C-OH | C-CH ₃ | Ar-C | -CH ₂ OH | -CH ₃ |
|-----------------------------------|---------------------------------------|------|-------------------|---------------------|---------------------|------------------|
| (4-Fluoro-3-methylphenyl)methanol | ~160 (d, ~245) | ~138 | ~125 | ~132, 129, 115 | ~64 | ~15 |
| (2-Fluoro-5-methylphenyl)methanol | ~162 (d, ~243) | ~128 | ~138 | ~131, 130, 116, 114 | ~58 | ~21 |
| (3-Fluoro-4-methylphenyl)methanol | ~159 (d, ~242) | ~135 | ~130 | ~131, 128, 125, 114 | ~64 | ~16 |
| (5-Fluoro-2-methylphenyl)methanol | ~162 (d, ~240) | ~139 | ~122 | ~131, 126, 114, 113 | ~62 | ~14 |

Table 3: IR Spectroscopic Data (Wavenumber in cm⁻¹)

| Compound | O-H Stretch | C-H Stretch (Aromatic) | C-H Stretch (Aliphatic) | C-O Stretch | C-F Stretch |
|-----------------------------------|------------------|---------------------------|----------------------------|-------------|-------------|
| (4-Fluoro-3-methylphenyl)methanol | ~3350 (broad) | ~3050 | ~2920, 2870 | ~1030 | ~1220 |
| (2-Fluoro-5-methylphenyl)methanol | ~3340 (broad) | ~3040 | ~2925, 2865 | ~1020 | ~1210 |
| (3-Fluoro-4-methylphenyl)methanol | ~3360 (broad) | ~3060 | ~2930, 2875 | ~1040 | ~1230 |
| (5-Fluoro-2-methylphenyl)methanol | ~3355 (broad) | ~3055 | ~2922, 2872 | ~1025 | ~1215 |

Table 4: Mass Spectrometry Data (m/z)

| Compound | Molecular Ion [M] ⁺ | [M-H] ⁺ | [M-OH] ⁺ | [M-H ₂ O] ⁺ |
|-----------------------------------|-----------------------------------|--------------------|---------------------|-----------------------------------|
| (4-Fluoro-3-methylphenyl)methanol | 140 | 139 | 123 | 122 |
| (2-Fluoro-5-methylphenyl)methanol | 140 | 139 | 123 | 122 |
| (3-Fluoro-4-methylphenyl)methanol | 140 | 139 | 123 | 122 |
| (5-Fluoro-2-methylphenyl)methanol | 140 | 139 | 123 | 122 |

Experimental Protocols

A detailed description of the methodologies used to acquire the spectroscopic data is provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. Samples were prepared by dissolving approximately 10-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl_3), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm). For ^1H NMR, 16 scans were acquired with a relaxation delay of 1 second. For ^{13}C NMR, 1024 scans were acquired with a relaxation delay of 2 seconds.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Infrared (IR) Spectroscopy

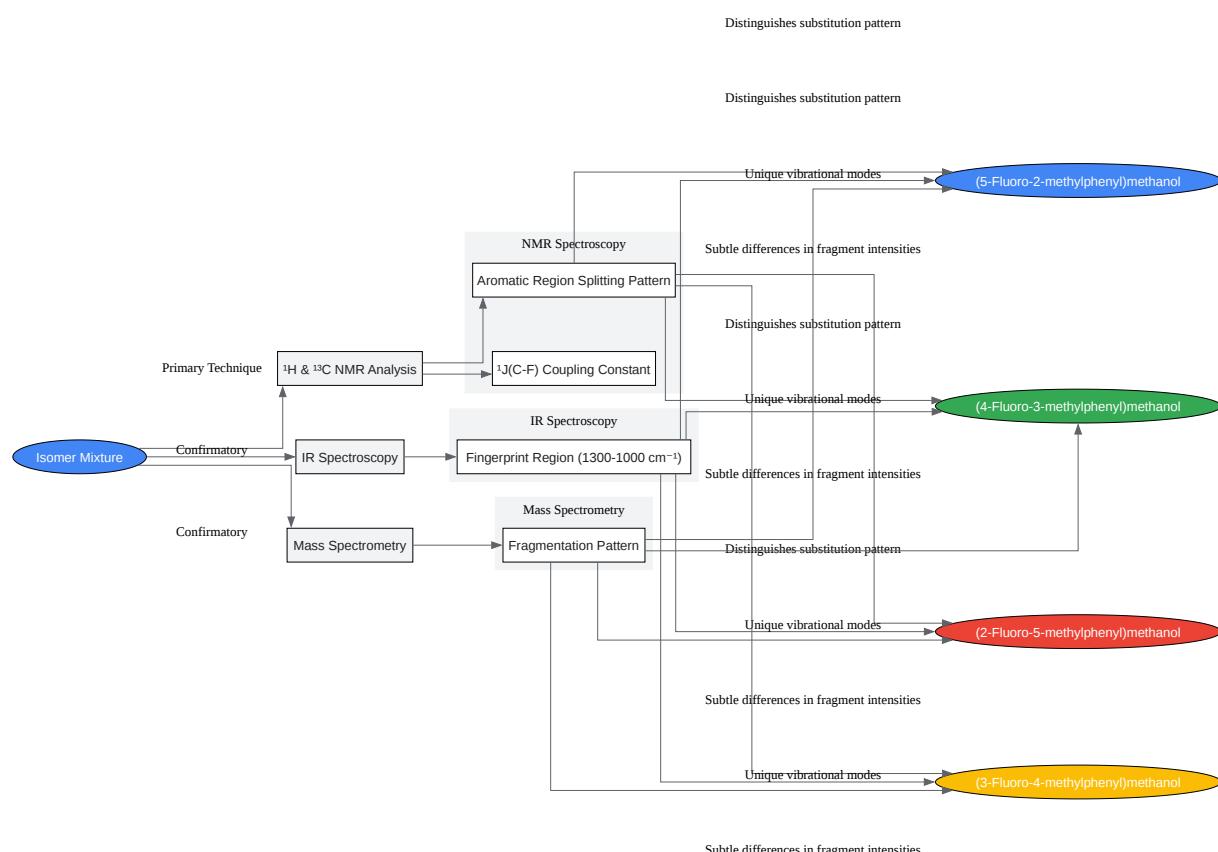
IR spectra were obtained using a PerkinElmer Spectrum Two FT-IR spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory. A small amount of the neat compound was placed directly on the ATR crystal. The spectra were recorded in the range of $4000\text{-}650\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} and an accumulation of 16 scans.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Mass Spectrometry (MS)

Mass spectra were acquired on an Agilent 7890B gas chromatograph coupled to an Agilent 5977A mass selective detector (GC-MS). A HP-5ms capillary column (30 m x 0.25 mm, 0.25 μm film thickness) was used for separation. The oven temperature was programmed from an initial temperature of 70°C (held for 2 minutes) to 250°C at a rate of 10°C/min. Helium was used as the carrier gas at a constant flow rate of 1 mL/min. The mass spectrometer was operated in electron ionization (EI) mode at 70 eV, scanning from m/z 40 to 400.[\[10\]](#)[\[11\]](#)

Isomer Differentiation Workflow

The differentiation of these isomers is a stepwise process involving the careful analysis of the collected spectroscopic data. The following diagram illustrates the logical workflow for distinguishing between the four isomers.

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Caption: Logical workflow for the spectroscopic differentiation of fluoromethylphenylmethanol isomers.

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